Vanadium, dichlorooxo-

Übersicht

Beschreibung

Vanadium, dichlorooxo- is a chemical compound that contains vanadium in its oxidation state +5. It is represented by the formula VOCl₂. Vanadium is a transition metal known for its multiple oxidation states and its ability to form various compounds. Vanadium, dichlorooxo- is particularly notable for its applications in catalysis and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vanadium, dichlorooxo- can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the reaction. The general reaction is as follows: [ \text{V}_2\text{O}_5 + 2\text{SOCl}_2 \rightarrow 2\text{VOCl}_2 + 2\text{SO}_2 ]

Industrial Production Methods: In industrial settings, vanadium, dichlorooxo- is produced by reacting vanadium pentoxide with chlorinating agents such as chlorine gas (Cl₂) or phosgene (COCl₂). The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Vanadium, dichlorooxo- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state vanadium compounds.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.

Substitution: Ligands such as ammonia (NH₃) or phosphines (PR₃) can be used to replace the chlorine atoms.

Major Products Formed:

Oxidation: Vanadium oxytrichloride (VOCl₃) can be formed.

Reduction: Vanadium(IV) compounds such as vanadium tetrachloride (VCl₄) can be produced.

Substitution: Complexes such as vanadium oxoammonia (VO(NH₃)₂Cl₂) can be synthesized.

Wissenschaftliche Forschungsanwendungen

Synthesis of Vanadium Dichlorooxo

Vanadium dichlorooxo can be synthesized through several methods, often involving the reaction of vanadium oxides with chlorinating agents. Common synthetic routes include:

-

Chlorination of Vanadium Oxides : The reaction of vanadium pentoxide (V₂O₅) with chlorine gas at elevated temperatures yields VOCl₂.

- Reactions with Organic Ligands : VOCl₂ can also be synthesized by reacting vanadium oxytrichloride (VOCl₃) with suitable organic ligands like diethyl malonate, leading to the formation of complex precursors which can be thermally decomposed to yield VOCl₂.

Properties of Vanadium Dichlorooxo

Vanadium dichlorooxo exhibits unique chemical properties that make it suitable for various applications:

- Oxidation State : In VOCl₂, vanadium is in the +4 oxidation state, which is crucial for its reactivity.

- Solubility : It is soluble in nonpolar solvents, enhancing its utility in organic synthesis.

- Thermal Stability : VOCl₂ maintains stability under thermal conditions, making it an excellent candidate for high-temperature applications.

Catalysis

Vanadium dichlorooxo serves as a catalyst in various organic reactions. Its Lewis acidity allows it to facilitate reactions such as:

- Aldol Condensation : VOCl₂ has been shown to catalyze aldol reactions effectively, providing higher yields compared to traditional catalysts.

- Oxidation Reactions : It acts as an oxidizing agent in the conversion of alcohols to carbonyl compounds.

Material Science

In materials science, VOCl₂ is utilized for synthesizing vanadium oxide thin films and nanostructures:

- Thermochromic Materials : Vanadium oxides exhibit thermochromic properties, changing color with temperature. This characteristic is exploited in smart windows and sensors.

| Application | Material Type | Properties |

|---|---|---|

| Smart Windows | Vanadium Oxide Thin Films | Thermochromic behavior |

| Sensors | Nanostructured VO | High surface area and reactivity |

Medicinal Chemistry

Recent studies have highlighted the potential anticancer properties of vanadocene compounds (which include VOCl₂):

- Cytotoxicity Studies : Research indicates that vanadocene compounds induce apoptosis in cancer cell lines, demonstrating their potential as therapeutic agents against testicular cancer .

Thermochromic Applications

A study demonstrated the synthesis of VO₂ thin films using VOCl₂ as a precursor through aerosol-assisted chemical vapor deposition (AACVD). The resulting films exhibited excellent thermochromic properties suitable for energy-efficient window applications.

Anticancer Activity

In a systematic assessment of metallocene dichlorides containing vanadium, it was found that VOCl₂ derivatives significantly induced apoptosis in human testicular cancer cell lines Tera-2 and Ntera-2. The study utilized flow cytometry and confocal microscopy to confirm the efficacy of these compounds .

Wirkmechanismus

The mechanism by which vanadium, dichlorooxo- exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in regulating cellular signaling pathways. This inhibition can lead to changes in cellular processes, including glucose metabolism and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Vanadium, dichlorooxo- can be compared with other vanadium compounds such as:

Vanadium oxytrichloride (VOCl₃): Similar in structure but with an additional chlorine atom.

Vanadium pentoxide (V₂O₅): A higher oxidation state compound used as a precursor in the synthesis of vanadium, dichlorooxo-.

Vanadium tetrachloride (VCl₄): A lower oxidation state compound that can be formed through the reduction of vanadium, dichlorooxo-.

Uniqueness: Vanadium, dichlorooxo- is unique due to its specific oxidation state and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Biologische Aktivität

Vanadium compounds, particularly vanadium(IV) dichlorooxo complexes, have garnered significant attention in biomedical research due to their diverse biological activities. This article explores the biological activity of vanadium dichlorooxo, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Vanadium Compounds

Vanadium exists in several oxidation states, with vanadium(IV) being particularly relevant for biological applications. The dichlorooxo derivative is characterized by its coordination with two chloride ions and an oxo group, enhancing its reactivity and potential biological interactions.

Mechanisms of Biological Activity

- Enzyme Inhibition : Vanadium(IV) compounds have been shown to inhibit various phosphatases, which are enzymes critical for cellular signaling and metabolism. This inhibition can lead to altered cellular responses, including changes in proliferation and apoptosis pathways .

- Redox Modulation : These compounds can modulate the redox state of cells, influencing oxidative stress levels. For instance, vanadium complexes can catalyze the generation of reactive oxygen species (ROS), which play dual roles as signaling molecules and potential cytotoxic agents .

- Antidiabetic Effects : Vanadium compounds exhibit insulin-mimetic properties, enhancing glucose uptake and glycogen synthesis in various cell types. This has led to investigations into their use as therapeutic agents for type 2 diabetes .

- Anticancer Properties : Research indicates that vanadium dichlorooxo complexes can induce apoptosis in cancer cells. For example, studies have demonstrated significant cytotoxic effects against human testicular cancer cell lines (Tera-2 and Ntera-2), with IC50 values indicating potent activity .

1. Antidiabetic Activity

A study evaluated the effects of vanadyl sulfate in diabetic rats, revealing improvements in glucose metabolism and lipid profiles. The mechanism was linked to enhanced insulin receptor signaling pathways .

2. Anticancer Activity

In a systematic assessment of vanadocene compounds (including dichlorooxo derivatives), researchers found that these metallocenes induced apoptosis in cancer cells within 24 hours of exposure. The most potent compound exhibited an IC50 of 9 µM against Tera-2 cells, highlighting the therapeutic potential of vanadium-based drugs in oncology .

Table 1: Summary of Biological Activities of Vanadium Dichlorooxo Compounds

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Phosphatase inhibition | |

| Redox Modulation | ROS generation | |

| Antidiabetic | Insulin-mimetic effects | |

| Anticancer | Induction of apoptosis |

Table 2: Cytotoxicity Data for Vanadocene Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| VDSe | Tera-2 | 9 |

| VDC | Ntera-2 | 22 |

| Other vanadocenes | Various | 9 - 221 |

Eigenschaften

IUPAC Name |

oxovanadium;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.O.V/h2*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOKAVKWGPPUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

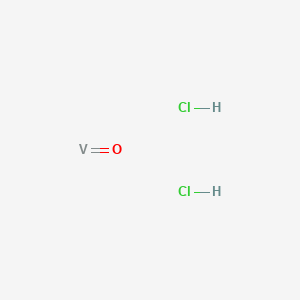

Canonical SMILES |

O=[V].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074429 | |

| Record name | Vanadium, dichlorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green highly deliquescent solid; [Merck Index] 50% Aqueous solution: Dark green liquid; [BDH Laboratory Supplies MSDS] | |

| Record name | Vanadyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10213-09-9 | |

| Record name | Vanadyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadyl dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vanadium, dichlorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium dichloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.